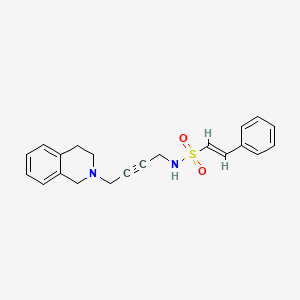

(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide

Description

The compound "(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide" is a sulfonamide derivative featuring a dihydroisoquinoline moiety linked via a but-2-yn-1-yl spacer to a phenyl ethenesulfonamide group. The (E)-stereochemistry at the ethenesulfonamide group may influence its biological activity and binding affinity due to spatial constraints .

Properties

IUPAC Name |

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-26(25,17-13-19-8-2-1-3-9-19)22-14-6-7-15-23-16-12-20-10-4-5-11-21(20)18-23/h1-5,8-11,13,17,22H,12,14-16,18H2/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKBUAOVWFQSDX-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide is a derivative of 3,4-dihydroisoquinoline, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 325.43 g/mol. Its structure includes a sulfonamide group which is often associated with various biological activities including antibacterial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds derived from 3,4-dihydroisoquinoline. For instance, similar derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the regulation of apoptotic proteins and caspases .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 7f | HCT116 | 6.76 | Apoptosis induction via caspase activation |

| 7f | A549 | 193.93 | Apoptosis and cell cycle arrest |

| (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide | TBD | TBD | TBD |

Antimicrobial Activity

Compounds containing the isoquinoline structure have demonstrated antimicrobial properties. The sulfonamide moiety is particularly known for its efficacy against bacterial infections by inhibiting folate synthesis in bacteria. This suggests that (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide may exhibit similar activity .

Acaricidal Activity

Research has shown that certain tetrahydroisoquinoline derivatives possess acaricidal properties. The structure-activity relationship indicates that modifications in the aromatic ring can enhance biological activity significantly. This indicates a potential for developing acaricides from compounds like (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide .

Case Studies

- Anticancer Research : A study evaluated various derivatives of 3,4-dihydroisoquinoline against colorectal carcinoma cells (HCT116). Compounds similar to (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide exhibited IC50 values indicating potent anticancer activity.

- Antimicrobial Studies : Investigations into the antimicrobial effects of sulfonamides have shown that they effectively inhibit bacterial growth in vitro. This reinforces the hypothesis that our compound may share similar antimicrobial properties.

Scientific Research Applications

Neurological Disorders

Research indicates that (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide may be effective in treating conditions such as Parkinson's disease and schizophrenia.

- Mechanism of Action : The compound appears to modulate neurotransmitter systems, particularly dopaminergic pathways, which are crucial in the pathophysiology of these disorders. In vivo studies have shown that it can improve locomotor activity in animal models treated with reserpine, a drug that induces Parkinsonian symptoms .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which may contribute to its neuroprotective effects. Antioxidants are vital in combating oxidative stress, a factor implicated in neurodegenerative diseases.

Case Study 1: Parkinson's Disease Model

In a study involving animal models of Parkinson's disease, administration of (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide resulted in a significant increase in total ambulations compared to vehicle controls. The results indicated an improvement in motor function and reduced symptoms associated with dopamine depletion .

| Dosage (mg/kg) | Total Ambulations | Statistical Significance |

|---|---|---|

| 0 (Vehicle Control) | 1545 | - |

| 30 + Reserpine | 6222 | p < 0.001 |

| 3 + Reserpine | 1107 | p < 0.01 |

Case Study 2: Schizophrenia Treatment

Another study explored the compound's effects on schizophrenia-like symptoms induced by phencyclidine (PCP). Results indicated that treatment with the compound significantly reduced hyperactivity and other behavioral abnormalities associated with PCP administration .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfonamide derivatives with styryl or substituted styryl groups. Key structural analogues include:

Key Structural Differences :

Physicochemical Properties

Q & A

Q. What are the optimal synthetic pathways for (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, starting with the preparation of the dihydroisoquinoline core and subsequent coupling to the sulfonamide-bearing alkyne. Key steps include:

- Alkyne Functionalization : Use Sonogashira coupling to attach the butynyl chain to the dihydroisoquinoline moiety under palladium catalysis, ensuring anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation .

- Sulfonamide Formation : React the intermediate with 2-phenylethenesulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) to form the sulfonamide bond. Temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol isolates the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify key signals: the dihydroisoquinoline aromatic protons (δ 6.8–7.5 ppm), alkyne protons (absent due to symmetry), and sulfonamide NH (δ ~10 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~450–470 Da). Fragmentation patterns validate the alkyne and sulfonamide groups .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) determines absolute configuration and hydrogen-bonding networks. Slow evaporation from ethanol/water mixtures often yields suitable crystals.

Advanced Research Questions

Q. How does the dihydroisoquinoline moiety influence the compound’s conformational flexibility and target binding in enzyme inhibition studies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Perform simulations (e.g., AMBER or GROMACS) to analyze the dihydroisoquinoline ring’s puckering and its effect on the alkyne linker’s orientation. Compare binding free energies (MM-PBSA) to mutants lacking the dihydroisoquinoline group .

- Enzyme Assays : Test inhibitory activity against acetylcholinesterase or carbonic anhydrase isoforms (e.g., hCA I/II). Use fluorometric assays (λex 280 nm, λem 460 nm) to quantify IC₅₀ values. Correlate results with structural analogs to identify critical interactions .

Q. What strategies can resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple sources and normalize using standardized assay conditions (pH 7.4, 37°C, 1% DMSO). Apply multivariate regression to identify confounding variables (e.g., enzyme source, purity of compound) .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure direct binding kinetics (ka/kd) and compare with enzymatic inhibition data. Discrepancies may indicate off-target effects .

Q. How can stereoelectronic effects of the sulfonamide and alkyne groups be exploited to enhance selectivity for a specific biological target?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide substituents (e.g., electron-withdrawing groups like -CF₃) or alkyne chain lengths. Test against panels of related enzymes (e.g., kinase isoforms) to map selectivity .

- Docking Studies : Use Glide or AutoDock Vina to predict binding poses. Focus on hydrogen bonds between the sulfonamide and catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) and π-π stacking of the alkyne with hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.